5-Mercapto-2-methoxy-4-methylbenzoic acid

Description

Contextualizing 5-Mercapto-2-methoxy-4-methylbenzoic acid within Contemporary Synthetic Organic Chemistry

This compound is a polysubstituted aromatic compound that emerges at the intersection of several key areas of synthetic organic chemistry. Its structure is a testament to the intricate molecular architecture that chemists can now achieve and utilize. The presence of four different functional groups on the benzene (B151609) ring makes it a highly valuable intermediate for the synthesis of a wide array of target molecules. In contemporary synthetic strategies, the focus often lies on efficiency and selectivity, and molecules like this compound, with its differentially reactive sites, are instrumental in achieving these goals. The compound is recognized as a building block in chemical synthesis, and its unique combination of functional groups suggests potential applications in the development of new materials and biologically active compounds.

Overview of Strategic Benzene Ring Functionalization Utilizing Sulfur and Oxygen Moieties

The strategic functionalization of benzene rings with sulfur and oxygen-containing moieties is a cornerstone of modern organic synthesis. These heteroatoms can significantly influence the electronic properties and reactivity of the aromatic ring.

Oxygen Moieties: The methoxy (B1213986) group (-OCH₃) is an electron-donating group due to its +M (mesomeric) effect, which can increase the electron density of the aromatic ring. stackexchange.com This activating nature can direct further electrophilic substitutions. However, its inductive effect (-I) is electron-withdrawing. stackexchange.com The interplay of these effects can be subtle; for instance, a methoxy group at the para position of benzoic acid decreases its acidity compared to benzoic acid itself because the electron-donating resonance effect outweighs the inductive effect. stackexchange.comlibretexts.org

Sulfur Moieties: The mercapto group (-SH), or thiol group, is another critical functional group in organic chemistry. Thiol-functionalized compounds are known to be valuable in various applications, including the synthesis of sulfur-containing heterocycles. researchgate.net The sulfur atom can exist in various oxidation states, which adds to the versatility of NHC (N-Heterocyclic Carbene) chemistry when incorporated into such ligands. lookchem.com The mercapto group can also participate in nucleophilic reactions and can be oxidized to form disulfide bonds, providing a means to link molecules or to introduce further functionality. The strategic placement of sulfur and oxygen moieties on a benzene ring, as seen in this compound, allows for a high degree of control over the molecule's reactivity and its subsequent transformations.

Significance of Substituted Benzoic Acid Derivatives as Versatile Precursors in Research

Substituted benzoic acid derivatives are a class of compounds with immense importance in chemical research and industry. google.comnih.gov They serve as fundamental precursors for the synthesis of a vast range of products, including pharmaceuticals, agrochemicals, and materials. researchgate.net The carboxylic acid group itself is a versatile functional handle, readily converted into esters, amides, acid chlorides, and other functional groups.

The substituents on the benzene ring further enhance the utility of these derivatives by modulating their physical, chemical, and biological properties. For example, the nature and position of the substituent can influence the acidity of the benzoic acid. libretexts.org Electron-donating groups like methyl and methoxy groups tend to decrease acidity, while electron-withdrawing groups increase it. libretexts.org This modulation is crucial when these molecules are used as intermediates in multi-step syntheses. The development of efficient methods for the preparation of substituted benzoic acids, such as the liquid phase oxidation of substituted alkylbenzenes, is an active area of research, highlighting their industrial relevance. google.com The use of substituted benzoic acids as scaffolds can lead to the discovery of new bioactive compounds. researchgate.netnih.gov

Chemical Properties of this compound

The following table summarizes the key chemical properties of this compound.

| Property | Value |

| CAS Number | 439579-12-1 |

| Molecular Formula | C₉H₁₀O₃S |

| Molecular Weight | 198.24 g/mol |

| IUPAC Name | This compound |

Data sourced from various chemical suppliers.

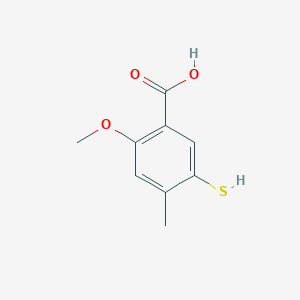

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-methoxy-4-methyl-5-sulfanylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3S/c1-5-3-7(12-2)6(9(10)11)4-8(5)13/h3-4,13H,1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNKVDVNVKYMYFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1S)C(=O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways for 5 Mercapto 2 Methoxy 4 Methylbenzoic Acid

Established Synthetic Routes for the Preparation of 5-Mercapto-2-methoxy-4-methylbenzoic acid

While direct, established routes for the synthesis of this compound are not readily found in the public domain, the synthesis can be envisioned through multi-step sequences starting from commercially available precursors. The order of introduction of the functional groups is a critical consideration to manage regioselectivity and functional group compatibility.

A hypothetical, yet chemically reasonable, synthetic pathway could commence with a suitable substituted toluene (B28343) derivative. For instance, starting with 4-methylbenzoic acid, a key challenge is the directed introduction of the methoxy (B1213986) and mercapto groups at the correct positions.

One potential, albeit unverified, approach could involve the following conceptual steps:

Nitration and Reduction: Nitration of a precursor like 2-methoxy-4-methylbenzoic acid would likely yield a mixture of nitro isomers. Separation of the desired 5-nitro isomer, followed by reduction of the nitro group to an amine, would provide a key intermediate, 5-amino-2-methoxy-4-methylbenzoic acid.

Diazotization and Thiolation: The resulting amino group can be converted to a diazonium salt, which can then be subjected to a variety of thiolation reactions. For example, reaction with a xanthate salt followed by hydrolysis is a common method for introducing a thiol group onto an aromatic ring.

Alternatively, a route starting from a halogenated precursor could be considered:

Halogenation and Nucleophilic Substitution: A suitably halogenated (e.g., brominated or iodinated) 2-methoxy-4-methylbenzoic acid derivative at the 5-position could serve as a precursor.

Thiolation: The halogen could then be displaced by a thiol group using various reagents, such as sodium hydrosulfide (B80085) or thiourea (B124793) followed by hydrolysis.

It is important to emphasize that these are postulated routes based on general organic synthesis principles, and their feasibility, yields, and specific reaction conditions would require experimental validation.

Exploration of Novel and Efficient Synthetic Approaches to this compound

Recent advancements in organic synthesis, particularly in the formation of carbon-sulfur bonds, offer potentially more efficient and novel approaches for the synthesis of aryl thiols, which could be adapted for the preparation of this compound.

Modern catalytic cross-coupling reactions represent a powerful tool. For instance, a transition-metal-catalyzed reaction, such as a copper- or palladium-catalyzed coupling, could be employed. A hypothetical novel approach might involve:

Copper-Catalyzed Thiolation: Starting with 5-iodo-2-methoxy-4-methylbenzoic acid, a copper-catalyzed coupling reaction with a sulfur source, such as elemental sulfur or a simple thiolating agent, could directly install the mercapto group. Recent literature describes the use of CuI in the presence of a ligand and a base for such transformations on various aryl iodides.

Palladium-Catalyzed Thiolation: Similarly, palladium-catalyzed cross-coupling reactions are widely used for C-S bond formation. A suitable palladium catalyst and ligand system could facilitate the coupling of a 5-halo-2-methoxy-4-methylbenzoic acid derivative with a thiolating reagent.

These catalytic methods often offer advantages in terms of milder reaction conditions and broader functional group tolerance compared to traditional methods.

Another area of exploration is the use of xanthates as thiol surrogates in transition-metal-free reactions. This could provide a milder and less odorous alternative for introducing the sulfur functionality.

The table below summarizes potential starting materials and the types of reactions that could be explored for a novel synthesis.

| Starting Material Precursor | Potential Reaction Type for Thiol Introduction | Catalyst/Reagent Example |

| 5-Iodo-2-methoxy-4-methylbenzoic acid | Copper-catalyzed coupling | CuI / Ligand / Base |

| 5-Bromo-2-methoxy-4-methylbenzoic acid | Palladium-catalyzed coupling | Palladium catalyst / Ligand / Base |

| 5-Amino-2-methoxy-4-methylbenzoic acid | Diazotization followed by Sandmeyer-type reaction | NaNO₂, HCl; then K-ethyl xanthate |

Principles of Green Chemistry Applied to the Synthesis of this compound

Applying the principles of green chemistry to the synthesis of this compound would focus on minimizing environmental impact and maximizing efficiency. While specific studies on this compound are not available, general green chemistry strategies can be considered for its hypothetical synthesis.

Key Green Chemistry Principles and Their Potential Application:

Atom Economy: Designing a synthetic route that incorporates the maximum number of atoms from the reactants into the final product. Catalytic routes are often superior in this regard compared to stoichiometric reactions that generate significant byproducts.

Use of Safer Solvents and Auxiliaries: The selection of solvents is crucial. Water, supercritical fluids, or biodegradable solvents would be preferred over hazardous organic solvents like chlorinated hydrocarbons or aprotic polar solvents. utoronto.cawhiterose.ac.uk Solvent selection guides developed by pharmaceutical roundtables can aid in choosing greener alternatives. jk-sci.com

Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible to reduce energy consumption. dntb.gov.ua The use of microwave irradiation or flow chemistry can sometimes lead to more energy-efficient processes by reducing reaction times. wjpmr.com

Use of Renewable Feedstocks: While likely starting from petrochemical-derived toluene, future research could explore the synthesis from bio-based aromatic compounds derived from lignin (B12514952) or other renewable resources. kit.eduresearchgate.net

Catalysis: The use of catalytic reagents is preferred over stoichiometric reagents. Catalysts are used in smaller amounts and can often be recycled and reused, reducing waste.

The table below outlines how green chemistry principles could be integrated into a hypothetical synthesis.

| Green Chemistry Principle | Application in Synthesis of this compound |

| Waste Prevention | Utilize catalytic methods to minimize byproducts. |

| Safer Solvents | Employ water, ethanol, or other green solvents in reaction and purification steps. researchgate.netderpharmachemica.com |

| Energy Efficiency | Explore microwave-assisted or flow chemistry to reduce reaction times and energy input. alfalaval.com |

| Renewable Feedstocks | Investigate synthetic pathways starting from bio-derived aromatic platform chemicals. nih.govnih.gov |

Mechanistic Studies of Key Transformation Steps in this compound Synthesis

Detailed mechanistic studies for the synthesis of this compound are absent from the literature due to the lack of published synthetic routes. However, the mechanisms of the key chemical transformations that would likely be involved are well-established in organic chemistry.

Mechanism of a Hypothetical Diazotization-Thiolation Sequence:

Diazotization: The reaction of an aromatic amine (e.g., 5-amino-2-methoxy-4-methylbenzoic acid) with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) would proceed through the formation of a nitrosonium ion (NO⁺). The amine nitrogen attacks the nitrosonium ion, followed by a series of proton transfers and elimination of water to yield a diazonium salt.

Thiolation via Xanthate: The diazonium salt can then react with a nucleophilic sulfur species like potassium ethyl xanthate. This is a radical process. The diazonium salt can decompose to an aryl radical, which then reacts with the xanthate. Subsequent hydrolysis of the resulting xanthate ester under basic conditions would cleave the C-S bond to yield the desired aryl thiol.

Mechanism of a Hypothetical Copper-Catalyzed Thiolation:

In a copper-catalyzed cross-coupling reaction, the mechanism is generally believed to involve a catalytic cycle:

Oxidative Addition: The aryl halide (e.g., 5-iodo-2-methoxy-4-methylbenzoic acid) undergoes oxidative addition to a low-valent copper(I) species.

Ligand Exchange: The thiolating agent coordinates to the copper center.

Reductive Elimination: The final step is the reductive elimination of the aryl thiol product, regenerating the copper(I) catalyst.

The exact nature of the intermediates and the role of ligands and bases are areas of ongoing research and can vary depending on the specific reaction conditions. Understanding these mechanisms is crucial for optimizing reaction conditions to improve yields and selectivity in the synthesis of complex molecules like this compound.

Applications of 5 Mercapto 2 Methoxy 4 Methylbenzoic Acid As a Versatile Chemical Building Block in Advanced Research

Utilization in the Synthesis of Complex Organic Molecules for Research Purposes

The strategic placement of the carboxyl, thiol, and methoxy (B1213986) groups allows 5-Mercapto-2-methoxy-4-methylbenzoic acid to serve as a key starting material or intermediate in multi-step organic syntheses. Organic chemists can exploit the differential reactivity of these groups to build complex molecular architectures. For instance, the carboxylic acid group can be converted into esters, amides, or acid chlorides, while the thiol group is readily alkylated or oxidized to form disulfides or sulfonic acids.

This versatility is crucial in the construction of novel heterocyclic compounds and other elaborate structures that are subjects of academic and industrial research. The synthesis of derivatives often involves protecting one functional group while another is chemically modified, a common strategy in the synthesis of complex target molecules.

Role in the Development of Pharmaceutical and Agrochemical Intermediates

While direct applications are not extensively documented in publicly available literature, the structural motifs present in this compound are found in various biologically active molecules. The mercaptobenzimidazole moiety, for example, which shares structural similarities, is a key component in the synthesis of proton pump inhibitors like Omeprazole. sheetalchemicals.com The presence of a thiol group is significant, as sulfur-containing compounds are integral to many pharmaceutical and agrochemical agents.

Similarly, substituted benzoic acids are foundational structures in drug development. For example, 4-Methoxy-2-methylbenzoic acid is used as an intermediate in synthesizing antihistamines and antipsychotics. nbinno.com The combination of these functional groups in one molecule makes this compound a compound of interest for creating libraries of novel compounds for high-throughput screening in drug discovery and agrochemical research. Its derivatives can be designed to interact with specific biological targets.

Contribution to the Creation of Novel Materials and Polymeric Structures for Advanced Applications

The bifunctional nature of this acid, possessing both a carboxylic acid and a thiol group, makes it a prime candidate for the synthesis of advanced polymers and materials. The carboxylic acid can participate in polymerization reactions to form polyesters or polyamides, while the thiol group offers a site for cross-linking, grafting, or surface modification.

Thiol-containing molecules are known to bind strongly to the surfaces of noble metals like gold, a property that is heavily utilized in nanotechnology and materials science. This allows for the creation of self-assembled monolayers (SAMs) on metal surfaces, which can be used to tailor surface properties for applications in sensors, electronics, and biocompatible coatings. Furthermore, research into related bifunctional molecules like 2,5-dimercapto-1,4-benzenedicarboxylic acid shows that the thiol and carboxyl groups can be used to construct metal-organic frameworks (MOFs), which are porous materials with applications in gas storage and catalysis. researchgate.netosti.gov

Application in Ligand Design for Catalysis and Coordination Chemistry Studies

In the field of coordination chemistry, molecules that can bind to metal ions are known as ligands, and they are essential for creating catalysts. This compound is an excellent candidate for ligand design due to its "hard" and "soft" donor atoms. The oxygen atoms of the carboxylate group are "hard" Lewis bases, preferring to coordinate with "hard" metal ions, while the sulfur atom of the thiol group is a "soft" Lewis base, preferring "soft" metal ions like copper and lead. researchgate.netosti.gov

This dual functionality allows for the synthesis of sophisticated coordination complexes and polymers where the ligand can bridge multiple metal centers. researchgate.net The development of catalysts based on metal-thiolate bonds is an active area of research, inspired by the active sites of enzymes like hydrogenases. nih.gov The ability to tune the electronic and steric properties of the ligand by modifying the benzoic acid backbone makes this compound a valuable tool for researchers studying the fundamental principles of catalysis and designing new, efficient catalytic systems. nih.gov

Table 2: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 2,5-dimercapto-1,4-benzenedicarboxylic acid |

| Omeprazole |

Advanced Spectroscopic and Chromatographic Characterization of 5 Mercapto 2 Methoxy 4 Methylbenzoic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of 5-Mercapto-2-methoxy-4-methylbenzoic acid

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique used to determine the molecular structure of a material. By observing the magnetic properties of atomic nuclei, NMR provides detailed information about the structure, dynamics, reaction state, and chemical environment of molecules. For this compound, various NMR techniques are employed for a comprehensive structural analysis.

Proton (¹H) NMR Analysis

Proton (¹H) NMR spectroscopy provides information about the hydrogen atoms in a molecule. The chemical shift of each proton is influenced by its local electronic environment. For this compound, the ¹H NMR spectrum is expected to show distinct signals corresponding to the different types of protons present.

The acidic proton of the carboxylic acid group (-COOH) is typically observed as a broad singlet at a downfield chemical shift, generally in the range of 10-13 ppm. The aromatic protons on the benzene (B151609) ring will appear in the aromatic region (typically 6.5-8.5 ppm). Due to the substitution pattern, two singlets are expected for the two non-equivalent aromatic protons. The methoxy (B1213986) group (-OCH₃) protons will appear as a singlet around 3.8-4.0 ppm, and the methyl group (-CH₃) protons will also be a singlet, but further upfield, typically around 2.3-2.5 ppm. The proton of the mercapto group (-SH) often appears as a broad singlet, and its chemical shift can vary depending on concentration and solvent.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| -COOH | 10.0 - 13.0 | Broad Singlet |

| Aromatic-H | ~7.8 | Singlet |

| Aromatic-H | ~7.0 | Singlet |

| -OCH₃ | ~3.9 | Singlet |

| -SH | 3.0 - 4.0 | Broad Singlet |

Carbon (¹³C) NMR Analysis

Carbon (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the molecule gives a distinct signal. For this compound, nine distinct signals are expected in the ¹³C NMR spectrum, corresponding to the nine carbon atoms in different chemical environments.

The carbonyl carbon of the carboxylic acid is the most deshielded and is expected to appear in the 165-175 ppm region. The six aromatic carbons will resonate in the range of 110-160 ppm, with the carbons attached to the electronegative oxygen and sulfur atoms showing characteristic shifts. The methoxy carbon (-OCH₃) will have a signal around 55-60 ppm, and the methyl carbon (-CH₃) will be the most shielded, appearing upfield at approximately 15-20 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

|---|---|

| -COOH | 165 - 175 |

| Aromatic-C (substituted) | 110 - 160 |

| Aromatic-CH | 110 - 160 |

| -OCH₃ | 55 - 60 |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC)

Two-dimensional (2D) NMR techniques are instrumental in assembling the molecular structure by showing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically on adjacent carbons. For this molecule, COSY would be of limited use for the aromatic region as the protons are expected to be singlets with no vicinal coupling partners.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. This would definitively link the proton signals for the methoxy and methyl groups to their respective carbon signals, and the aromatic proton signals to their corresponding aromatic carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. This is a very powerful tool for determining the connectivity of the molecule. For example, HMBC would show correlations from the methoxy protons to the aromatic carbon at position 2, and from the methyl protons to the aromatic carbons at positions 3, 4, and 5. Correlations from the aromatic protons to neighboring carbons would confirm the substitution pattern on the benzene ring.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can also provide structural information through analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a very accurate measurement of the mass of a molecule, which can be used to determine its elemental composition. For this compound (C₉H₁₀O₃S), the exact mass can be calculated. This high-precision measurement allows for the unambiguous confirmation of the molecular formula, distinguishing it from other compounds that may have the same nominal mass. The exact mass is a critical piece of data for the characterization of a new or known compound.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity Profiling and Identification

Liquid Chromatography-Mass Spectrometry (LC-MS) is a hybrid technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. nih.gov

LC-MS is highly effective for purity profiling. The sample is first injected into an LC system, where the individual components are separated based on their physicochemical properties. As each component elutes from the chromatography column, it enters the mass spectrometer, which acts as a detector. The MS provides the molecular weight of each separated component. For this compound, this would allow for the confirmation of the molecular weight of the main peak and the identification of any impurities present in the sample.

The mass spectrometer also provides information on the fragmentation of the molecule. In the ion source, the molecule can break apart into smaller, characteristic fragments. The analysis of this fragmentation pattern can provide valuable structural information. For this compound, common fragmentation pathways would include the loss of small molecules such as water (H₂O), carbon monoxide (CO), or a hydroxyl radical (•OH). Key fragments would likely correspond to the loss of the carboxylic acid group (-COOH) or the methoxy group (-OCH₃). chemicalbook.com

Table 3: Predicted Key Mass Fragments for this compound

| m/z (mass-to-charge ratio) | Possible Fragment Identity |

|---|---|

| 198 | [M]⁺ (Molecular Ion) |

| 181 | [M - OH]⁺ |

| 153 | [M - COOH]⁺ |

This detailed spectroscopic and chromatographic analysis provides a comprehensive characterization of this compound, confirming its structure and assessing its purity.

Chromatographic Methods for Purity Assessment and Separation of this compound

Chromatographic techniques are indispensable for determining the purity of this compound and for separating it from starting materials, byproducts, and other impurities. The choice of method depends on the required resolution, speed, and the nature of the compound and its potential derivatives.

High-Performance Liquid Chromatography (HPLC) is a primary method for the purity assessment of non-volatile, polar compounds such as substituted benzoic acids. A reverse-phase HPLC (RP-HPLC) method is typically employed, utilizing a non-polar stationary phase and a polar mobile phase. ekb.eg The separation mechanism is based on the differential partitioning of the analyte between the two phases. For this compound, the presence of a carboxylic acid group necessitates the use of an acidic mobile phase modifier (e.g., formic acid or trifluoroacetic acid) to suppress its ionization and achieve sharp, symmetrical peaks.

A typical HPLC method for a compound of this nature would involve a C18 column, which provides excellent retention and separation for aromatic acids. rsc.orgsigmaaldrich.com Detection is commonly performed using a UV detector, set at a wavelength where the aromatic chromophore exhibits strong absorbance. thermofisher.com

Table 1: Representative HPLC Parameters for Analysis of this compound

| Parameter | Typical Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile or Methanol |

| Elution Mode | Isocratic or Gradient |

| Flow Rate | 1.0 mL/min |

| Column Temp. | 30-40 °C |

| Detector | UV-Vis Diode Array Detector (DAD) |

| Detection λ | ~254 nm or determined by UV scan |

| Injection Vol. | 5-20 µL |

Ultra-Performance Liquid Chromatography (UPLC) operates on the same principles as HPLC but utilizes columns with smaller particle sizes (<2 µm). This results in significantly higher resolution, improved sensitivity, and much faster analysis times. The conditions for UPLC analysis of this compound would be analogous to HPLC but adapted for the smaller column dimensions and higher operating pressures. The increased efficiency of UPLC is particularly advantageous for resolving closely related impurities.

Gas Chromatography (GC) is best suited for thermally stable and volatile compounds. Benzoic acids, due to their high boiling points and polar carboxylic acid group, are not directly suitable for GC analysis. nist.gov Therefore, a derivatization step is required to convert the non-volatile acid into a more volatile derivative, typically an ester. This can be achieved by reacting this compound with an agent like diazomethane or an alcohol (e.g., methanol) under acidic conditions to form the corresponding methyl ester. The resulting, more volatile compound can then be analyzed by GC, often using a capillary column with a polar stationary phase, coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy is a powerful non-destructive technique for identifying the functional groups present in a molecule.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. The spectrum provides a unique "fingerprint" of the molecule. For this compound, characteristic absorption bands are expected for each of its functional groups. ucl.ac.uk The carboxylic acid O-H bond gives rise to a very broad absorption band, while the C=O (carbonyl) stretch appears as a strong, sharp peak. core.ac.uk The S-H (mercaptan) stretch is typically a weak but sharp band.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. It relies on the inelastic scattering of monochromatic light. ias.ac.in While IR is more sensitive to polar bonds, Raman is often better for identifying non-polar bonds and symmetric vibrations, such as the C=C bonds within the benzene ring. researchgate.net For substituted benzoic acids, coupling between oscillators in the crystalline state can lead to symmetric and antisymmetric modes being observed in Raman and IR spectra, respectively. core.ac.uk

Table 2: Expected Vibrational Frequencies for this compound

| Functional Group | Bond Vibration | Expected Wavenumber (cm⁻¹) (IR) | Expected Wavenumber (cm⁻¹) (Raman) |

| Carboxylic Acid | O-H stretch | 3300 - 2500 (very broad) | Weak or not observed |

| Aromatic/Alkyl | C-H stretch | 3100 - 2850 | 3100 - 2850 (strong) |

| Mercaptan | S-H stretch | 2600 - 2550 (weak, sharp) | 2600 - 2550 (strong) |

| Carbonyl | C=O stretch | 1720 - 1680 (strong) | 1720 - 1680 (moderate) |

| Aromatic Ring | C=C stretch | 1600 - 1450 (multiple bands) | 1600 - 1450 (strong) |

| Ether | C-O stretch | 1275 - 1200 (asymmetric) | Moderate |

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated π-systems. The benzene ring in this compound acts as the primary chromophore. The substituents on the ring—carboxyl (-COOH), methoxy (-OCH₃), methyl (-CH₃), and mercapto (-SH)—act as auxochromes, which modify the absorption characteristics of the chromophore.

These electron-donating and electron-withdrawing groups are expected to cause a bathochromic shift (a shift to longer wavelengths) of the π→π* electronic transitions compared to unsubstituted benzoic acid. The UV-Vis spectrum, typically recorded in a solvent like ethanol or methanol, would show characteristic absorption maxima (λmax) that are useful for quantitative analysis and for monitoring reactions. researchgate.net

Table 3: Typical UV Absorption Maxima for Substituted Benzenes

| Compound | Typical λmax (nm) | Transition |

| Benzene | ~255 | π→π* (B-band) |

| Benzoic Acid | ~273 | π→π* (B-band) |

| Anisole (Methoxybenzene) | ~269 | π→π* (B-band) |

| This compound | ~270-290 (Predicted) | π→π (B-band)* |

X-ray Crystallography for Solid-State Structure Determination of this compound and its Co-crystals

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For substituted benzoic acids, a common structural motif is the formation of centrosymmetric dimers in the crystal lattice, where two molecules are held together by strong hydrogen bonds between their carboxylic acid groups. rsc.org

A single-crystal X-ray diffraction study of this compound would reveal critical information, including:

Precise bond lengths and angles.

The planarity of the benzene ring and the orientation of the substituents.

The conformation of the methoxy and carboxyl groups.

The nature of the intermolecular interactions, including the expected O-H···O hydrogen bonds forming the dimer, and potentially weaker interactions involving the mercapto group (e.g., S-H···O).

The crystal structure of a closely related compound, anisic acid (p-methoxybenzoic acid), has been shown to form these hydrogen-bonded dimers with an O···O distance of 2.643 Å. rsc.org It is highly probable that this compound would adopt a similar dimeric structure, with additional packing forces influenced by the methyl and mercapto groups. This technique is also fundamental in the study of co-crystals, where the target molecule is crystallized with another compound to modify its physical properties.

Computational and Theoretical Studies on 5 Mercapto 2 Methoxy 4 Methylbenzoic Acid

Quantum Chemical Calculations of Electronic Structure and Reactivity of 5-Mercapto-2-methoxy-4-methylbenzoic acid

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Hartree-Fock (HF) and more advanced post-HF methods, such as coupled cluster (CC), are used to solve the electronic Schrödinger equation. windows.netresearchgate.net For molecules of this size, Density Functional Theory (DFT) offers a balance between computational cost and accuracy and is a widely used tool. windows.net

A primary focus of these calculations would be to determine the optimized molecular geometry, detailing bond lengths, bond angles, and dihedral angles. From this, one can derive key electronic properties. For instance, the distribution of electron density can be visualized through molecular electrostatic potential (MEP) maps. researchgate.net These maps highlight regions of positive and negative electrostatic potential, indicating likely sites for electrophilic and nucleophilic attack, respectively. For this compound, the MEP would likely show negative potential around the carboxylic acid and methoxy (B1213986) oxygen atoms, as well as the sulfur atom of the mercapto group, suggesting their role in intermolecular interactions.

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for predicting reactivity. researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical stability; a smaller gap suggests higher reactivity. researchgate.net For this compound, the HOMO would likely have significant contributions from the electron-rich aromatic ring and the sulfur atom, while the LUMO would be centered on the carboxylic acid group and the benzene (B151609) ring.

Reactivity descriptors derived from DFT, such as chemical potential, softness, and the Fukui function, can quantify the reactivity of different atomic sites within the molecule. nih.gov These calculations would help predict how this compound would behave in various chemical environments.

A hypothetical table of calculated electronic properties for this compound, based on typical values for similar molecules, is presented below.

| Property | Hypothetical Calculated Value | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating ability |

| LUMO Energy | -1.8 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 4.7 eV | Relates to chemical reactivity and stability |

| Dipole Moment | 2.5 D | Measures the overall polarity of the molecule |

Density Functional Theory (DFT) Studies on Reaction Mechanisms Involving this compound

DFT is a powerful tool for elucidating the mechanisms of chemical reactions by calculating the potential energy surface. This involves identifying the structures of reactants, products, and, crucially, the transition states that connect them. The energy difference between the reactants and the transition state gives the activation energy, which determines the reaction rate.

For this compound, several reactions could be of interest. One example is the deprotonation of the carboxylic acid and mercapto groups. DFT calculations can predict the pKa values of these acidic protons, determining which group is more likely to deprotonate under specific pH conditions. substack.com This is vital for understanding its behavior in biological systems or as a reactant in synthesis.

Another area of study could be its role in self-assembly, particularly the formation of dimers through hydrogen bonding between the carboxylic acid groups, a common feature of benzoic acids. ucl.ac.ukbohrium.comacs.org DFT calculations can determine the binding energy and geometry of such dimers. Furthermore, the mercapto group has a strong affinity for metal surfaces, and DFT could be used to model the adsorption of this compound on surfaces like gold or silver, which is relevant for applications in nanotechnology and surface-enhanced Raman spectroscopy (SERS). researchgate.net

A hypothetical reaction profile for the dimerization of this compound is outlined in the table below.

| Reaction Step | Calculated Parameter | Hypothetical Value |

| Monomer Geometry | Optimized Bond Lengths/Angles | N/A |

| Transition State for Dimerization | Activation Energy (ΔG‡) | 5-10 kJ/mol |

| Dimer Geometry | Intermolecular H-bond distance | ~1.7 Å |

| Dimerization Energy | Binding Energy (ΔE) | -30 to -50 kJ/mol |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions of this compound

While quantum chemical calculations are excellent for static properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals conformational changes and intermolecular interactions. ucl.ac.ukacs.org

For this compound, MD simulations would be particularly useful for exploring its conformational landscape. The molecule has several rotatable bonds, including those of the methoxy and mercapto groups. MD simulations can reveal the preferred orientations of these groups and the energy barriers between different conformations.

Furthermore, MD simulations are invaluable for studying the behavior of the molecule in solution. By simulating the molecule in a box of solvent molecules (e.g., water, DMSO), one can study solvation effects and how the solvent influences the molecule's conformation and interactions. These simulations can also predict how molecules of this compound might aggregate or self-assemble in solution, going beyond the simple dimer model to look at larger clusters. ucl.ac.ukbohrium.comacs.org This is crucial for understanding crystallization processes and the properties of the molecule in a condensed phase.

The table below summarizes the types of insights that could be gained from MD simulations.

| Simulation Type | Key Outputs | Insights Gained |

| In Vacuum | Conformational populations, Dihedral angle distributions | Intrinsic flexibility and preferred shapes |

| In Water | Radial distribution functions, Hydrogen bond analysis | Solvation structure and interactions with water |

| In Non-polar Solvent | Dimer/oligomer formation dynamics | Propensity for self-association |

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies) for this compound

Computational methods can predict various spectroscopic parameters, which is invaluable for interpreting experimental spectra and confirming the structure of a synthesized compound.

Vibrational Frequencies: DFT calculations can predict the infrared (IR) and Raman spectra of a molecule by calculating its vibrational modes. researchgate.net For this compound, this would allow for the assignment of specific peaks in an experimental spectrum to particular molecular motions, such as the C=O stretch of the carboxylic acid, the S-H stretch of the mercapto group, and various aromatic ring vibrations. Comparing calculated and experimental spectra can provide a high degree of confidence in the molecular structure.

NMR Chemical Shifts: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) is another important application. researchgate.net By calculating the magnetic shielding around each nucleus in the molecule, one can predict its chemical shift. These predictions can help in assigning the complex NMR spectra of substituted aromatic compounds and can be particularly useful in distinguishing between isomers.

A table of hypothetical predicted vs. experimental spectroscopic data is shown below.

| Spectroscopic Data | Hypothetical Predicted Value | Hypothetical Experimental Value | Assignment |

| IR Frequency (cm⁻¹) | 1710 | 1705 | C=O stretch |

| IR Frequency (cm⁻¹) | 2550 | 2555 | S-H stretch |

| ¹H NMR (ppm) | 11.5 | 11.4 | -COOH proton |

| ¹³C NMR (ppm) | 170.2 | 169.8 | -COOH carbon |

Exploratory Investigations into the Biological and Pharmacological Potential of 5 Mercapto 2 Methoxy 4 Methylbenzoic Acid Analogues and Derivatives

Structure-Activity Relationship (SAR) Studies of Related Benzene (B151609) Carboxylic Acid Derivatives for Biological Applications

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how the chemical structure of a compound influences its biological activity. For the broader class of benzene carboxylic acid derivatives, to which 5-mercapto-2-methoxy-4-methylbenzoic acid belongs, SAR studies have been instrumental in the development of various therapeutic agents. These studies systematically alter different parts of a molecule to determine which functional groups and structural features are key for its desired biological effect.

The mercapto group is of particular interest due to its nucleophilic nature and its ability to coordinate with metal ions, a property leveraged in the design of inhibitors for metalloenzymes. nih.gov Furthermore, the thiol group can form disulfide bonds with cysteine residues in proteins, leading to covalent modification and often irreversible inhibition.

A hypothetical SAR exploration of this compound derivatives could involve the systematic modification of each functional group to probe its contribution to a specific biological activity. The following table outlines some potential modifications and their expected impact on the molecule's properties.

| Structural Modification | Rationale for Biological Probing | Potential Impact on Physicochemical Properties |

| Esterification of the carboxyl group | To create prodrugs with altered cell permeability and pharmacokinetic profiles. | Increased lipophilicity, potential for enzymatic cleavage to the active acid. |

| Demethylation of the methoxy (B1213986) group | To introduce a hydroxyl group, which can act as a hydrogen bond donor and acceptor. | Increased polarity and potential for new hydrogen bonding interactions. |

| Replacement of the methyl group | To explore the steric and electronic requirements of the binding site. | Altered lipophilicity and steric bulk. |

| Alkylation or oxidation of the mercapto group | To investigate the role of the free thiol in biological activity. | Blockade of metal chelation and covalent bonding capabilities. |

Such SAR studies, even on related scaffolds, provide a predictive framework for the rational design of novel and more potent derivatives of this compound. acs.orgnih.govelsevierpure.com

Rational Design and Synthesis of this compound-derived Ligands for Hypothetical Biological Targets

The principles of rational drug design can be effectively applied to the this compound scaffold to generate ligands with high affinity and selectivity for specific biological targets. researchgate.net This process often begins with identifying a "pharmacophore," the essential three-dimensional arrangement of functional groups necessary for biological activity.

Given its structural features, derivatives of this compound could be designed to target a variety of enzymes. The mercapto group, for instance, is a known zinc-binding moiety, suggesting that these compounds could be developed as inhibitors of zinc-containing enzymes such as matrix metalloproteinases (MMPs) or carbonic anhydrases. nih.govnih.gov

The synthesis of these rationally designed ligands would involve multi-step organic reactions. researchgate.net A general synthetic strategy might commence with a readily available substituted benzoic acid or toluene (B28343) derivative. Key synthetic transformations could include electrophilic aromatic substitution to introduce the various functional groups, followed by modifications of the carboxylic acid and mercapto moieties. For example, the carboxylic acid could be activated and coupled with various amines or alcohols to generate a library of amide or ester derivatives. researchgate.net

A hypothetical design strategy for a ligand targeting an enzyme with a known active site structure is presented in the table below:

| Target Enzyme Feature | Designed Ligand Moiety on this compound | Intended Interaction |

| Hydrophobic pocket | Introduction of an aromatic or aliphatic group via the mercapto group. | To enhance van der Waals interactions and increase binding affinity. |

| Positively charged residue (e.g., Lysine, Arginine) | The carboxylic acid group. | To form a strong ionic bond (salt bridge) and anchor the ligand. |

| Hydrogen bond donor/acceptor | The methoxy group. | To participate in specific hydrogen bonding networks within the active site. |

| Catalytic metal ion (e.g., Zn²⁺) | The free mercapto group. | To coordinate with the metal ion, disrupting its catalytic function. |

This targeted approach, combining structural knowledge with synthetic chemistry, allows for the efficient development of novel bioactive molecules. chemrevlett.com

In Silico Screening and Molecular Docking Simulations for Predictive Target Interactions of this compound Derivatives

In silico techniques, such as molecular docking and virtual screening, are powerful computational tools that can predict the binding modes and affinities of small molecules to macromolecular targets. stmjournals.comnih.gov These methods are invaluable for prioritizing which derivatives of this compound to synthesize and test experimentally, thereby saving significant time and resources.

Molecular docking simulations involve placing a 3D model of a ligand into the binding site of a target protein. mdpi.com The software then calculates the most favorable binding poses and estimates the binding energy, which correlates with the ligand's potency. A virtual library of this compound derivatives can be created by computationally introducing a variety of substituents and functional groups. This library can then be screened against the structures of numerous proteins to identify potential biological targets.

A hypothetical molecular docking study could reveal key interactions between a derivative and its target. For example, the carboxylate might form a salt bridge with a basic amino acid, the mercapto group could coordinate with a metal cofactor, the methoxy group could form a hydrogen bond, and the aromatic ring and methyl group could engage in hydrophobic interactions. mdpi.com

The results of such a virtual screen can be tabulated to compare the predicted efficacy of different derivatives against a specific target.

| Derivative of this compound | Hypothetical Protein Target | Predicted Binding Affinity (kcal/mol) | Key Predicted Interactions |

| Parent Compound | Enzyme X | -8.2 | Salt bridge, metal coordination, hydrogen bond. |

| 5-(benzylthio)-2-methoxy-4-methylbenzoic acid | Enzyme X | -9.5 | Enhanced hydrophobic interactions in a specific pocket. |

| 5-mercapto-2-hydroxy-4-methylbenzoic acid | Enzyme X | -8.8 | Additional hydrogen bond from the new hydroxyl group. |

| N-acetyl-5-mercapto-2-methoxy-4-methylbenzamide | Enzyme Y | -7.9 | Interaction with a different set of active site residues. |

These predictive studies provide a rational basis for selecting the most promising candidates for synthesis and further biological evaluation. stmjournals.com

Potential of this compound as a Precursor for Novel Bioactive Molecules

The chemical versatility of this compound makes it an excellent starting material, or precursor, for the synthesis of a wide array of novel compounds with potential biological applications. mdpi.com The presence of multiple reactive sites—the carboxylic acid, the mercapto group, and the aromatic ring—allows for a diverse range of chemical modifications.

The carboxylic acid can be readily converted into esters, amides, and other acyl derivatives, which can significantly alter the molecule's properties and biological activity. chemicalbook.com The mercapto group can be alkylated to form thioethers, oxidized to disulfides or sulfonic acids, or used in ligation chemistries to attach the molecule to other entities. researchgate.net The aromatic ring itself can undergo further substitution, although the directing effects of the existing groups would need to be considered.

The potential applications of derivatives synthesized from this precursor are broad. For example, by attaching fluorescent tags, it could be converted into a probe for bioimaging. Its metal-chelating properties could be harnessed to create agents for heavy metal remediation or as components of novel catalysts.

The following table illustrates the potential of this compound as a versatile chemical precursor.

| Functional Group Utilized | Type of Chemical Reaction | Class of Resulting Molecule | Potential Application |

| Carboxylic Acid | Amide bond formation with amino acids | Peptidomimetics | Enzyme inhibitors, receptor modulators. |

| Mercapto Group | Thiol-ene "click" reaction | Thioether conjugates | Bioconjugation, materials science. |

| Aromatic Ring | Electrophilic aromatic substitution (e.g., nitration) | Substituted nitroaromatics | Intermediates for further functionalization. |

| Carboxylic Acid & Mercapto Group | Intramolecular cyclization | Thiolactone heterocycles | Scaffolds for new drug discovery programs. |

Current Research Gaps and Future Directions for 5 Mercapto 2 Methoxy 4 Methylbenzoic Acid Research

Development of Asymmetric Synthesis Approaches for Chiral Derivatives of 5-Mercapto-2-methoxy-4-methylbenzoic acid

A significant gap in the current body of scientific literature is the absence of established methods for the asymmetric synthesis of chiral derivatives of this compound. Chirality is a fundamental property in drug discovery and materials science, as different enantiomers of a molecule can exhibit vastly different biological activities and physical properties.

Detailed Research Findings: Currently, there are no specific research articles detailing the asymmetric synthesis of chiral derivatives of this compound. General methodologies for the asymmetric synthesis of other complex molecules, such as certain α-hydroxy acids and cyclopentane (B165970) derivatives, have been developed. nih.gov These often involve the use of chiral auxiliaries, catalysts, or starting materials to control the stereochemical outcome of a reaction.

Future Directions: Future research should prioritize the development of stereoselective synthetic routes to access enantiomerically pure forms of this compound derivatives. Exploration of chiral catalysts, including metal-based and organocatalysts, for reactions such as asymmetric hydrogenation, alkylation, or addition reactions at or near the stereogenic center would be a valuable pursuit. The development of such methods would unlock the potential to investigate the stereospecific interactions of these derivatives in biological systems and chiral materials.

Integration of this compound into Supramolecular Architectures and Assemblies

The functional groups present in this compound—a thiol, a carboxylic acid, a methoxy (B1213986) group, and a methyl group on an aromatic ring—make it an excellent candidate for the construction of complex supramolecular architectures. However, its application in this field remains unrealized.

Detailed Research Findings: There is a lack of published research on the use of this compound in the formation of supramolecular assemblies. However, the principles of supramolecular chemistry suggest its potential. The thiol group can form strong coordinate bonds with metal ions or participate in disulfide linkages, while the carboxylic acid can form robust hydrogen bonds or coordinate to metal centers. Research on other substituted aromatic carboxylic acids has demonstrated their ability to form supramolecular networks through various interactions. researchgate.net

Future Directions: A promising avenue of research is the use of this compound as a ligand for the synthesis of metal-organic frameworks (MOFs). rsc.orgnih.govberkeley.edugoogle.com The bifunctional nature of the molecule, with its thiol and carboxylate groups, could lead to the formation of novel MOF topologies with unique properties, such as selective gas adsorption or catalysis. Furthermore, the thiol group provides a handle for post-synthetic modification of the MOF structure. Another area for exploration is the formation of self-assembled monolayers (SAMs) on metal surfaces, particularly gold, via the thiol group. rsc.orgnih.govresearchgate.net The properties of such SAMs could be tuned by the other substituents on the benzene (B151609) ring, offering potential applications in sensors, electronics, and biocompatible coatings.

Advanced Materials Science Applications of this compound beyond Current Scope

The unique combination of functional groups in this compound suggests its potential for a variety of advanced materials science applications, an area that is currently underexplored.

Detailed Research Findings: Specific studies on the advanced materials applications of this compound are not present in the current literature. The general utility of functionalized benzoic acids and thiol-containing compounds in materials science is well-established. For instance, benzoic acid derivatives have been investigated for their antifungal properties, and thiol-containing compounds are crucial in nanotechnology for functionalizing nanoparticles. nih.govmdpi.com

Future Directions: Future research could focus on incorporating this compound into polymers to create functional materials. The thiol group can be used for polymerization or as a site for cross-linking, potentially leading to materials with enhanced thermal stability, conductivity, or optical properties. The entire molecule could also be explored as a building block for redox-active or photo-responsive materials. Given the interest in starch and its derivatives as renewable materials, the functional groups of this benzoic acid derivative could be used to modify biopolymers for advanced applications. mdpi.com

Interdisciplinary Collaborative Research for Broader Translational Applications of this compound Derivatives

The full potential of this compound and its derivatives can likely be realized through interdisciplinary collaborations, bridging chemistry with fields such as biology, medicine, and engineering.

Detailed Research Findings: There are no reported interdisciplinary research collaborations specifically focused on this compound. However, related research highlights the value of such approaches. For example, studies on other thiol-containing compounds and benzoic acid derivatives have explored their roles in biological systems and potential therapeutic applications. nih.govmdpi.com

Future Directions: Collaborative research efforts are essential to explore the translational applications of this compound.

Chemistry and Biology/Medicine: Investigations into the biological activity of this compound and its derivatives could reveal potential therapeutic uses, for example, as enzyme inhibitors or as antioxidant agents, a property often associated with thiol-containing molecules. mdpi.com The structural similarity to other biologically active benzoic acids suggests this could be a fruitful area. nih.gov

Chemistry and Engineering: The development of sensors based on this molecule is a tangible goal. The thiol group can anchor the molecule to a sensor surface, and changes in the local environment could be detected through alterations in the molecule's electronic or optical properties. Its use in nanotechnology, for instance, in the functionalization of nanoparticles for targeted drug delivery or as a component in molecular electronics, warrants investigation. mdpi.com

Q & A

Q. What are the recommended synthetic routes for 5-Mercapto-2-methoxy-4-methylbenzoic acid, and how can reaction conditions be optimized?

Methodological Answer: The synthesis of this compound typically involves multi-step reactions starting with substituted benzoic acid derivatives. Key steps include:

- Methoxy and methyl group introduction : Friedel-Crafts alkylation or methylation of a benzoic acid precursor under acidic conditions (e.g., H₂SO₄ or AlCl₃) .

- Thiol (-SH) group incorporation : Thiolation via nucleophilic substitution using reagents like thiourea or sodium hydrosulfide (NaSH), often requiring anhydrous conditions to avoid oxidation .

- Purification : Column chromatography or recrystallization in ethanol/water mixtures to isolate the final product.

Q. Optimization Tips :

Q. How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer: Use a combination of analytical techniques:

- Spectroscopy :

- Chromatography :

- Elemental Analysis : Verify C, H, S, and O percentages within ±0.3% of theoretical values .

Storage : Store at –20°C under inert gas (N₂/Ar) to prevent thiol oxidation .

Advanced Questions

Q. How can researchers design experiments to evaluate the biological activity of this compound, particularly its enzyme inhibition potential?

Methodological Answer: Follow a systematic approach:

Target Selection : Prioritize enzymes with known sensitivity to thiol-containing inhibitors (e.g., cysteine proteases, tyrosine phosphatases) .

Assay Design :

- Kinetic Studies : Use fluorogenic substrates (e.g., Z-FR-AMC for caspases) to measure IC₅₀ values .

- Control Experiments : Include β-mercaptoethanol to confirm thiol-dependent activity .

Data Analysis :

- Fit dose-response curves using software like GraphPad Prism to calculate inhibition constants (Kᵢ).

- Compare results with structurally similar analogs (e.g., 4-amino-5-chloro-2-methoxybenzoic acid derivatives) to identify SAR trends .

Troubleshooting : If activity is inconsistent, check for thiol oxidation via LC-MS and repeat assays under reducing conditions (e.g., 1 mM DTT) .

Q. How can contradictions in reported bioactivity data for this compound derivatives be resolved?

Methodological Answer: Address discrepancies through:

Standardization : Ensure uniform assay conditions (pH, temperature, buffer composition) across studies .

Compound Integrity Verification : Re-analyze disputed compounds using LC-MS and NMR to confirm purity and structure .

Meta-Analysis : Compare data across multiple models (e.g., in vitro vs. cell-based assays) to identify context-dependent effects. For example, thiol reactivity may vary in hypoxic vs. normoxic environments .

Case Study : If one study reports antitumor activity while another does not, evaluate differences in cell lines (e.g., p53 status) or dosing regimens .

Q. What computational strategies are effective for predicting the reactivity and stability of this compound in biological systems?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) for the S-H group to predict oxidation susceptibility .

- Molecular Dynamics (MD) Simulations : Model interactions with target proteins (e.g., caspase-3) to identify binding modes and residence times .

- ADMET Prediction : Use tools like SwissADME to estimate solubility, metabolic stability, and potential toxicity .

Validation : Cross-check computational results with experimental data (e.g., microsomal stability assays) .

Q. How can structure-activity relationship (SAR) studies be optimized for this compound derivatives?

Methodological Answer:

- Analog Synthesis : Modify substituents systematically (e.g., replace -OCH₃ with -OCF₃ or -SCH₃) to assess electronic effects .

- 3D-QSAR Modeling : Use CoMFA or CoMSIA to correlate molecular fields (steric, electrostatic) with bioactivity .

- High-Throughput Screening (HTS) : Test derivatives against a panel of targets (e.g., kinases, GPCRs) to identify off-target effects .

Data Integration : Combine SAR data with pharmacokinetic profiles to prioritize lead compounds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.